4-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Description
The compound 4-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid features a pyridazinone core substituted at position 3 with a 3,4-dimethoxyphenyl group. The pyridazinone ring is linked via an acetyl-amino-methyl bridge to a benzoic acid moiety.
Properties
Molecular Formula |
C22H21N3O6 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-[[[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C22H21N3O6/c1-30-18-9-7-16(11-19(18)31-2)17-8-10-21(27)25(24-17)13-20(26)23-12-14-3-5-15(6-4-14)22(28)29/h3-11H,12-13H2,1-2H3,(H,23,26)(H,28,29) |
InChI Key |
LWUVCKBIEGCMLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and appropriate electrophiles.
Acetylation: The acetyl group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.
Amidation: The final step involves the amidation of the acetylated pyridazinone with benzoic acid derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amines or alcohols
Scientific Research Applications
4-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It may serve as a precursor for the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Pyridazinone Cores
Pyridazinone derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects :
- The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, which may enhance binding to aromatic receptor pockets compared to electron-withdrawing groups (e.g., 4-chlorophenyl in compound 4 ).
- Benzoic acid in the target and compound 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid improves water solubility and ionic interactions, unlike ester derivatives (e.g., methyl esters in ).
Linker Diversity: The acetyl-amino-methyl bridge in the target contrasts with propanamide (compound 6g ) or hydrazide (compound 4 ) linkers. These differences influence conformational flexibility and hydrogen-bonding capacity.
The target’s benzoic acid moiety may confer unique pharmacokinetic properties, such as prolonged half-life.
Heterocyclic Variants with Benzoic Acid Moieties
Compounds with benzoic acid groups but differing heterocycles highlight structural versatility:
Table 2: Benzoic Acid-Containing Heterocycles
Key Observations:
- The target’s pyridazinone core offers a planar, conjugated system distinct from saturated heterocycles (e.g., pyrrolidine ), which may influence π-π stacking interactions in biological targets.
Biological Activity
4-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid, a complex organic compound, exhibits significant biological activity that has been the subject of various studies. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Molecular Characteristics
The molecular formula for this compound is with a molecular weight of 439.47 g/mol. The structure features a pyridazine core, a methoxy-substituted phenyl group, and an acetylamino group.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O6 |
| Molecular Weight | 439.47 g/mol |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The compound's mechanism of action involves its interaction with specific molecular targets, particularly phosphodiesterase 4 (PDE4). PDE4 is implicated in various inflammatory and neurological disorders. By inhibiting PDE4, this compound may modulate downstream signaling pathways that are relevant in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Anti-inflammatory Properties
Research has indicated that the compound possesses anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated. In cellular models, it demonstrated the ability to scavenge free radicals and reduce oxidative stress markers, which is crucial in preventing cellular damage associated with chronic diseases .
Anticancer Potential
Preliminary studies have suggested that this compound may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . Further investigations are required to elucidate the specific pathways involved.
Case Studies
- Case Study on Inflammation : A study involving animal models of arthritis demonstrated that treatment with this compound led to a significant reduction in joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells .
- Case Study on Cancer : In vitro studies on breast cancer cell lines showed that the compound inhibited cell growth by inducing G1 phase arrest and promoting apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds known for their therapeutic effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
